molecular formula C6H10N4O2 B11187867 N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine

Cat. No.: B11187867
M. Wt: 170.17 g/mol
InChI Key: SEAFFHBOQTYLPC-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the nitrogen atom, a methyl group at the first carbon, a nitro group at the fourth carbon, and an amine group at the fifth carbon. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as nickel or rhodium are commonly employed to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of N-ethyl-1-methyl-4-amino-1H-imidazol-5-amine.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The compound may also inhibit specific enzymes or pathways involved in inflammation and infection .

Comparison with Similar Compounds

N-ethyl-1-methyl-4-nitro-1H-imidazol-5-amine can be compared with other imidazole derivatives such as:

    1-methyl-4-nitro-1H-imidazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    N-ethyl-1-methyl-1H-imidazole: Lacks the nitro group, which is crucial for its antimicrobial properties.

    4-nitro-1H-imidazole: Lacks both the ethyl and methyl groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-ethyl-3-methyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C6H10N4O2/c1-3-7-5-6(10(11)12)8-4-9(5)2/h4,7H,3H2,1-2H3

InChI Key

SEAFFHBOQTYLPC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

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